molecular formula C10H13ClN2O3 B2473852 ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1946822-89-4

ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2473852
CAS No.: 1946822-89-4
M. Wt: 244.68
InChI Key: RPENJSDLRSYCJR-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl reagents. One common method includes the acylation of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Amides and Esters: From substitution reactions.

    Alcohols and Amines: From reduction reactions.

    Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorocarbonyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

  • Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the nitrogen atom of the pyrazole ring (isopropyl vs. methyl or ethyl).
  • Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
  • Applications: While all these compounds may be used in organic synthesis, their specific applications in medicinal chemistry or material science may differ based on their unique properties.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENJSDLRSYCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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